molecular formula C12H10ClFN2 B8666222 (2-Chloro-benzyl)-(6-fluoro-pyridin-2-yl)-amine

(2-Chloro-benzyl)-(6-fluoro-pyridin-2-yl)-amine

Cat. No.: B8666222
M. Wt: 236.67 g/mol
InChI Key: ZRAHZQMKNCUGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-benzyl)-(6-fluoro-pyridin-2-yl)-amine is a useful research compound. Its molecular formula is C12H10ClFN2 and its molecular weight is 236.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10ClFN2

Molecular Weight

236.67 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-fluoropyridin-2-amine

InChI

InChI=1S/C12H10ClFN2/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(14)16-12/h1-7H,8H2,(H,15,16)

InChI Key

ZRAHZQMKNCUGNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC(=CC=C2)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 6-fluoro-pyridin-2-ylamine (43, 2.47 g, 22.0 mmol) in 60.0 mL of acetonitrile, 2-chloro-benzaldehyde (44, 3.09 g, 22.0 mmol), triethylsilane (14.0 mL, 87.6 mmol) and trifluoroacetic acid (7.00 mL, 90.9 mmol) were added. The reaction was stirred at 80° C. for 4 hours, then solvents removed under vacuum, and the residue was combined with aqueous potassium carbonate and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, filtered and the filtrate concentrated under vacuum to provide the desired compound, which was used in the next step without further purification. MS (ESI) [M+H+]+=272.1.
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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